molecular formula C10H12N2O B8336390 3-Allylbenzoylhydrazine

3-Allylbenzoylhydrazine

Cat. No.: B8336390
M. Wt: 176.21 g/mol
InChI Key: QFYPCESRLQZNDF-UHFFFAOYSA-N
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Description

3-Allylbenzoylhydrazine is a chemical compound of significant interest in organic and medicinal chemistry research, particularly for the synthesis of novel bioactive molecules. As a hydrazine derivative, it serves as a versatile building block. The allyl and hydrazine functional groups provide distinct reactive sites for constructing complex molecular architectures. Hydrazine-based scaffolds are increasingly important in the development of multi-target directed ligands, especially for complex neurological disorders. Research into similar allylidene hydrazine derivatives has shown potential for dual inhibition of therapeutic enzymes such as acetylcholinesterase (AChE) and BACE-1, which are key targets in Alzheimer's disease research . The unique structure of 3-Allylbenzoylhydrazine, featuring an allyl group, makes it a potential candidate for further exploration in catalytic allylation reactions to create new chemical entities . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use. Handle with care, as hydrazine derivatives can be hazardous. Please consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-prop-2-enylbenzohydrazide

InChI

InChI=1S/C10H12N2O/c1-2-4-8-5-3-6-9(7-8)10(13)12-11/h2-3,5-7H,1,4,11H2,(H,12,13)

InChI Key

QFYPCESRLQZNDF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=CC=C1)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares the structural attributes of 3-Allylbenzoylhydrazine with analogous compounds:

Compound Name Core Structure Substituents/Functional Groups Key Features Reference
3-Allylbenzoylhydrazine Benzoylhydrazine Allyl group at C3 of benzene Potential for allylation reactions -
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzohydrazide + benzimidazole Benzylidene, methylbenzimidazole Enhanced π-π interactions, bioactivity
(5-Substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide Benzothiazole + acetohydrazide Oxobenzothiazoline, acetyl group Heterocyclic backbone, thermal stability
3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide Benzohydrazide + chlorinated aryl Dual chloro substituents Strong electron-withdrawing effects
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide hydrazones Salicylanilide + hydrazone Trifluoromethyl, hydroxy group Enhanced lipophilicity, antimicrobial

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Integration : Compounds like benzimidazole () or benzothiazole () derivatives exhibit enhanced bioactivity due to planar heterocyclic systems, which facilitate DNA intercalation or enzyme inhibition.

Structure-Activity Relationships :

  • Allyl Group : May confer unique reactivity in forming coordination complexes or prodrugs via allylic oxidation.
  • Chlorine/CF₃ Groups: Improve binding to hydrophobic enzyme pockets (e.g., enoyl-ACP reductase in tuberculosis ).

Physicochemical Properties

Limited data exist for 3-Allylbenzoylhydrazine, but trends in analogs suggest:

  • Solubility : Hydrazides with polar groups (e.g., -OH in ) exhibit higher aqueous solubility, while allyl or aryl groups reduce it.
  • Thermal Stability : Benzothiazole derivatives () show higher stability due to rigid heterocyclic cores.

Q & A

Basic: What are the common synthetic routes for 3-Allylbenzoylhydrazine, and how do reaction conditions influence yield?

Methodological Answer:
3-Allylbenzoylhydrazine can be synthesized via:

  • Palladium-catalyzed hydroamination : Allylic amines are formed using hydrazine derivatives and palladium catalysts under controlled temperatures (e.g., 60–80°C). Catalyst choice (e.g., Pd(OAc)₂) and ligand systems (e.g., diphenylmethylene hydrazines) critically influence regioselectivity and yield .
  • Hydrazide-acyl chloride coupling : Reacting benzoylhydrazides with allyl-substituted acyl chlorides in pyridine or benzene, with yields dependent on stoichiometry and reaction time .
  • Tosylhydrazine-promoted reactions : Condensation with allyl ketones in acetonitrile under reflux, with yields improved by base additives (e.g., Et₃N) .
    Key Factors : Temperature, catalyst/ligand pairing, and solvent polarity significantly impact reaction efficiency.

Basic: Which spectroscopic and crystallographic methods are used to characterize 3-Allylbenzoylhydrazine?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for allyl (δ 5.0–6.0 ppm) and benzoyl (δ 7.5–8.5 ppm) groups.
    • IR : Confirm N–H stretches (~3200 cm⁻¹) and C=O bonds (~1650 cm⁻¹) .
  • Crystallography :
    • X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and torsional angles in the allyl-benzoyl plane .
    • DFT calculations : Validate experimental bond lengths and lattice energies .

Advanced: How does the allyl group in 3-Allylbenzoylhydrazine affect its reactivity in palladium-catalyzed reactions?

Methodological Answer:
The allyl group enables π-allyl palladium complex formation, facilitating nucleophilic attack by hydrazine derivatives. Steric hindrance from substituents (e.g., methyl on the allyl chain) can reduce reaction rates, while electron-withdrawing groups (e.g., NO₂) on the benzoyl moiety enhance electrophilicity. Ligand design (e.g., bulky phosphines) improves regioselectivity in allylic substitution .

Advanced: What computational methods are used to study hydrogen bonding in 3-Allylbenzoylhydrazine derivatives?

Methodological Answer:

  • DFT/B3LYP : Optimize geometry and calculate hydrogen bond energies (e.g., N–H⋯O interactions) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) using CrystalExplorer .
  • Molecular dynamics simulations : Predict solvent effects on hydrogen-bond stability in aqueous/organic media.

Advanced: How can researchers resolve contradictions in reported synthetic yields for 3-Allylbenzoylhydrazine?

Methodological Answer:

  • Control experiments : Compare palladium catalyst loading (e.g., 2–5 mol%) and solvent systems (DMF vs. acetonitrile) to identify optimal conditions .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to detect intermediate formation or side reactions (e.g., over-reduction) .
  • Reproducibility checks : Validate purification methods (e.g., column chromatography vs. recrystallization) to assess purity-driven yield discrepancies .

Advanced: What strategies optimize regioselectivity in allylic substitution reactions involving 3-Allylbenzoylhydrazine?

Methodological Answer:

  • Ligand engineering : Use electron-rich ligands (e.g., Mor-DalPhos) to favor linear vs. branched products .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective nucleophilic attack .
  • Substrate preorganization : Introduce steric bulk on the allyl group to direct regiochemistry (e.g., cyclohexenyl vs. linear allyl) .

Basic: How can 3-Allylbenzoylhydrazine be differentiated from structural analogs via analytical techniques?

Methodological Answer:

  • Mass spectrometry : Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 189) and fragmentation patterns (e.g., allyl loss at m/z 133) .
  • DSC/TGA : Compare thermal decomposition profiles (e.g., melting points ~190–200°C) .
  • ¹³C NMR : Distinct chemical shifts for allyl carbons (δ 115–135 ppm) vs. alkyl/aryl hydrazines .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to the benzoyl group in 3-Allylbenzoylhydrazine?

Methodological Answer:

  • Electron modulation : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) to enhance electrophilicity for nucleophilic reactions .
  • Steric tuning : Meta-substitutions (e.g., 3-methoxy) reduce steric clash in hydrogen-bonded crystal lattices .
  • Bioisosteric replacement : Replace benzoyl with heteroaromatic groups (e.g., indole) to improve pharmacokinetic properties .

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